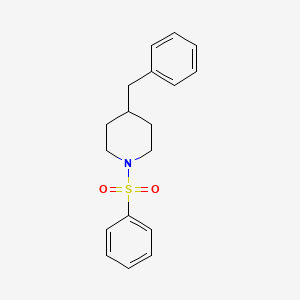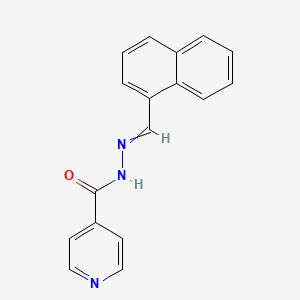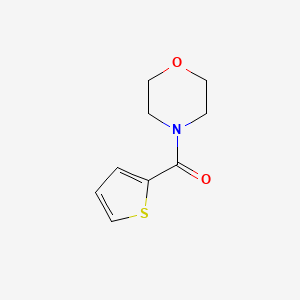
1-(Benzenesulfonyl)-4-benzylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-benzylpiperidine is an organic compound that belongs to the class of sulfonamides It features a piperidine ring substituted with a benzenesulfonyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-4-benzylpiperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-benzylpiperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows: [ \text{4-Benzylpiperidine} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-4-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Depending on the conditions, oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfonyl)-4-benzylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-benzylpiperidine involves its interaction with biological targets such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, depending on the specific target.
Comparison with Similar Compounds
Benzenesulfonamide: Shares the sulfonamide group but lacks the piperidine ring.
4-Benzylpiperidine: Lacks the benzenesulfonyl group.
N-(4-Benzylpiperidin-1-yl)benzenesulfonamide: Similar structure but with different substitution patterns.
Uniqueness: 1-(Benzenesulfonyl)-4-benzylpiperidine is unique due to the presence of both the benzenesulfonyl and benzyl groups on the piperidine ring. This combination provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-benzylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-22(21,18-9-5-2-6-10-18)19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYUQJJRUVDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B10813774.png)

![(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) (E)-2-methylbut-2-enoate](/img/structure/B10813780.png)


![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B10813812.png)
![[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B10813823.png)
![2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one](/img/structure/B10813827.png)



![(6-Oxobenzo[c]chromen-3-yl) acetate](/img/structure/B10813853.png)
![3,5-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B10813860.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10813865.png)
